6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
Description
The compound 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one features a quinolin-4(1H)-one core substituted with a fluorine atom at position 6 and a 3-phenyl-1,2,4-oxadiazole moiety at position 2. This structure combines the planar aromaticity of the quinoline system with the electron-deficient 1,2,4-oxadiazole ring, which is known to enhance binding affinity in medicinal chemistry contexts. The fluorine atom at position 6 likely improves metabolic stability and modulates electronic effects .
Properties
IUPAC Name |
6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3O2/c18-11-6-7-14-12(8-11)15(22)13(9-19-14)17-20-16(21-23-17)10-4-2-1-3-5-10/h1-9H,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFJKLVJACHGQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Construction of the quinoline core: The quinoline ring can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a carbonyl compound.
Coupling of the oxadiazole and quinoline moieties: This step may involve a condensation reaction under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Biological Activities
The biological activities of 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one have been investigated in various studies:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacteria and fungi, showing promising results as an antibacterial and antifungal agent. The mechanism of action is believed to involve the inhibition of key metabolic pathways in microbial cells.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through various mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
- Induction of Apoptosis : It activates apoptotic pathways, leading to programmed cell death.
- Targeting Specific Enzymes : The oxadiazole moiety may inhibit enzymes involved in cancer metabolism.
Applications in Drug Development
The unique structure of this compound makes it a candidate for further development in drug formulation:
- Lead Compound for New Antibiotics : Given its antimicrobial properties, it could serve as a lead compound for developing new antibiotics.
- Anticancer Drug Development : Its ability to target cancer cells presents opportunities for creating novel anticancer therapies.
Case Studies
Several case studies illustrate the compound's effectiveness and potential applications:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against Gram-positive bacteria. |
| Study 2 | Showed cytotoxic effects on breast cancer cell lines with IC50 values indicating potency. |
| Study 3 | Investigated the mechanism of action revealing enzyme inhibition pathways related to cancer metabolism. |
Mechanism of Action
The mechanism of action of 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares the target compound with key analogs:
*Calculated using standard atomic weights. †Estimated via QSAR models.
Key Observations:
- Substituent Effects on logP: The target compound’s logP (~3.5) is intermediate, balancing lipophilicity and solubility. In contrast, F418-0583 (logP 5.15) is highly lipophilic due to the 4-methylpiperidinyl and chloroaryl groups, which may limit bioavailability .
- Halogen vs. This modification could enhance interactions with hydrophobic enzyme pockets .
Core Modifications :
- F418-0583 includes a 1-methyl and 7-(4-methylpiperidin-1-yl) substitution, increasing steric bulk and likely altering pharmacokinetic profiles compared to the simpler target compound .
Biological Activity
6-Fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound combines the structural features of quinoline and oxadiazole, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 307.28 g/mol |
| CAS Number | 1081119-11-0 |
This compound's unique combination of functional groups contributes to its biological activity and interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanisms include:
Antimicrobial Activity:
- Inhibition of Bacterial Growth: The compound has shown effectiveness against a range of bacterial strains by disrupting cell wall synthesis or interfering with protein synthesis.
- Antifungal Properties: It has demonstrated antifungal activity against various fungi, potentially by inhibiting ergosterol synthesis or disrupting fungal cell membranes.
Anticancer Activity:
- Topoisomerase Inhibition: Research indicates that derivatives of this compound can inhibit topoisomerase I, an enzyme critical for DNA replication and transcription in cancer cells .
- Cell Cycle Arrest: Studies have shown that certain derivatives lead to an increase in the S phase population of cancer cells, indicating a potential mechanism for inducing cell cycle arrest .
Antimicrobial Studies
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:
These results indicate that the compound exhibits promising antimicrobial activity, particularly against Gram-positive bacteria.
Anticancer Studies
In vitro studies have assessed the anticancer efficacy of this compound on various cancer cell lines. The results are as follows:
The data suggest significant anti-proliferative effects, with lower IC values indicating higher potency against these cancer cell lines.
Case Studies
A notable study involving the synthesis and evaluation of quinoline derivatives reported that compounds similar to 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin demonstrated comparable efficacy to established chemotherapeutics like camptothecin in inhibiting topoisomerase I . In vivo experiments showed tumor growth inhibition rates ranging from 29% to 42% at dosages of 20 mg/kg, highlighting the therapeutic potential of these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
